molecular formula C8H7N3O3 B1487635 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1248312-93-7

5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1487635
CAS No.: 1248312-93-7
M. Wt: 193.16 g/mol
InChI Key: RMHQDIJEJPSDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring fused to an oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazol-4-ylamine and suitable carboxylic acid derivatives.

  • Reaction Steps: The key steps involve the formation of the oxazole ring through cyclization reactions, often using dehydrating agents or condensation reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve hydrogenation or using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

  • Substitution: Alkyl halides, strong bases, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Alkylated pyrazoles, substituted oxazoles.

Biochemical Analysis

Biochemical Properties

5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, with some studies reporting sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization affects its interactions with other biomolecules and its overall function within the cell .

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal activities. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of infectious diseases and inflammation. Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

  • 1,3-oxazole-4-carboxylic acid

  • 1-methyl-1H-pyrazol-4-ylamine

  • 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanesulfonic acid sodium salt

Uniqueness: Compared to similar compounds, 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid stands out due to its fused heterocyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-3-5(2-10-11)7-6(8(12)13)9-4-14-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQDIJEJPSDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.